molecular formula C26H24N4O2 B2460440 1-[5-(furan-2-yl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]-2-methylpropan-1-one CAS No. 1017499-96-5

1-[5-(furan-2-yl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]-2-methylpropan-1-one

Cat. No.: B2460440
CAS No.: 1017499-96-5
M. Wt: 424.504
InChI Key: TWLLKUSOINVUDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[5-(Furan-2-yl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]-2-methylpropan-1-one is a high-purity chemical compound supplied for research purposes. This complex molecule features a bipyrazole core structure, which is a privileged scaffold in medicinal chemistry and pharmaceutical research, known for its potential as a key intermediate in the synthesis of biologically active molecules . The integration of both furan and phenyl substituents on the heterocyclic framework may further modulate its electronic properties and binding characteristics. This product is intended for use in laboratory research only and is strictly classified as "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human use. Researchers are encouraged to conduct thorough safety assessments before handling. Specific applications, mechanism of action, and detailed pharmacological data are areas of active investigation and should be verified by the researcher through specialized scientific literature.

Properties

IUPAC Name

1-[3-(1,3-diphenylpyrazol-4-yl)-5-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-2-methylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N4O2/c1-18(2)26(31)30-23(16-22(27-30)24-14-9-15-32-24)21-17-29(20-12-7-4-8-13-20)28-25(21)19-10-5-3-6-11-19/h3-15,17-18,23H,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWLLKUSOINVUDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1C(CC(=N1)C2=CC=CO2)C3=CN(N=C3C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

Furan derivatives are known for their reactivity, suggesting that this compound may interact with its targets through chemical reactions.

Pharmacokinetics

The molecular weight of similar furan derivatives has been reported, which could potentially influence the compound’s bioavailability.

Result of Action

Given the wide range of applications of furan derivatives, it’s plausible that this compound could have diverse effects at the molecular and cellular level.

Biological Activity

The compound 1-[5-(furan-2-yl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]-2-methylpropan-1-one (CAS Number: 1017499-96-5) is a complex organic molecule characterized by its unique structural features that include a furan moiety and a bipyrazole framework. This compound belongs to the class of pyrazoles, which are known for their diverse biological activities and potential applications in medicinal chemistry.

Structural Characteristics

PropertyValue
Molecular FormulaC₁₉H₁₈N₄O
Molecular Weight424.5 g/mol
CAS Number1017499-96-5

Biological Activities

Research indicates that compounds similar to This compound exhibit significant biological activities. These include:

Anticancer Activity: Pyrazole derivatives have shown promise in targeting various cancer cell lines. The structural modifications in compounds like this one can enhance their cytotoxic effects against malignant cells. The mechanism often involves the inhibition of critical enzymes and pathways involved in cancer proliferation, such as thymidylate synthase and histone deacetylases (HDAC) .

Anti-inflammatory Properties: Similar compounds have been evaluated for their anti-inflammatory activities, potentially through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). This suggests that derivatives may be beneficial in treating inflammatory diseases .

Antimicrobial Effects: The presence of a furan moiety contributes to the antimicrobial properties observed in related pyrazole compounds. These compounds can interact with bacterial cell membranes or inhibit essential bacterial enzymes .

Case Studies

Several studies have explored the biological activity of pyrazole derivatives:

  • Anticancer Studies: A study demonstrated that pyrazole derivatives exhibited cytotoxicity against several cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
  • Anti-inflammatory Research: Another investigation focused on the anti-inflammatory effects of similar compounds, showing significant inhibition of COX enzymes compared to standard medications like indomethacin .
  • Antimicrobial Activity: Research highlighted the antimicrobial potential of furan-substituted pyrazoles, indicating effective inhibition against various bacterial strains .

Scientific Research Applications

Biological Activities

1. Antimicrobial Activity
Recent studies have shown that compounds similar to 1-[5-(furan-2-yl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]-2-methylpropan-1-one exhibit significant antimicrobial properties. For instance, a related compound demonstrated broad-spectrum antimicrobial activity with minimum inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL against various pathogens . This suggests that the compound may be effective in treating infections caused by resistant strains.

2. Antioxidant Activity
The antioxidant potential of this compound has been evaluated through various assays. Compounds derived from similar structures have shown high DPPH scavenging percentages (84.16% to 90.52%), indicating their ability to neutralize free radicals . This property is crucial for developing therapeutic agents aimed at combating oxidative stress-related diseases.

3. Anti-inflammatory Effects
In vitro studies have indicated that the compound exhibits substantial anti-inflammatory effects. For example, it has been reported to stabilize human red blood cell membranes significantly (stabilization percentages ranging from 86.70% to 99.25%) under stress conditions . This activity could be beneficial in treating inflammatory diseases.

Case Studies and Research Findings

Study Findings Reference
Study on Antimicrobial ActivityDemonstrated broad-spectrum activity with MIC values between 2.50 and 20 µg/mL
Antioxidant Activity AssessmentHigh DPPH scavenging percentages (84.16% to 90.52%)
Anti-inflammatory EffectsSignificant stabilization of HRBC membranes (86.70% to 99.25%)
DNA Gyrase B InhibitionIC50 of 9.80 µM against E. coli DNA gyrase B

Synthesis and Structural Modifications

The synthesis of this compound typically involves multi-step organic reactions that include key intermediates derived from furan and pyrazole scaffolds. For instance, the condensation of furan derivatives with diphenylpyrazoles leads to the formation of the desired bipyrazole structure . The structural modifications can enhance specific biological activities or improve pharmacokinetic profiles.

Comparison with Similar Compounds

Table 1: Structural Comparison of Bipyrazole Derivatives

Compound Name Substituents Key Structural Features Reference
Target Compound 5-(furan-2-yl), 1',3'-diphenyl, 2-(2-methylpropan-1-one) Furan electron donor; bulky ketone group
5-(furan-2-yl)-1’-phenyl-3’-(thiophen-2-yl)-[3,4’-bipyrazole] derivative 5-(furan-2-yl), 1’-phenyl, 3’-(thiophen-2-yl), 2-(methoxyphenylethanone) Thiophene instead of phenyl; methoxy group
2-Chloro-1-[5-(furan-2-yl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one 5-(furan-2-yl), 3-(4-methylphenyl), 2-(chloroacetyl) Chloroacetyl group; lacks biphenyl substitution
5-(3,4,5-trimethoxyphenyl)-1',3'-diphenyl-[3,4’-bipyrazole] derivative 5-(trimethoxyphenyl), 1',3'-diphenyl, 2-acetyl Trimethoxyphenyl electron-rich substituent
  • Electron-Donating vs. Electron-Withdrawing Groups : The target compound’s furan-2-yl group (electron-rich) contrasts with halogenated derivatives () or trimethoxyphenyl analogues (), which exhibit enhanced antimicrobial or anticancer activity due to increased lipophilicity or hydrogen-bonding capacity.
  • Ketone vs. Carbothioamide : Replacement of the 2-methylpropan-1-one group with carbothioamide (e.g., compounds 13a–f in ) reduces polarity but introduces sulfur-based nucleophilic reactivity, influencing antimicrobial potency .

Physicochemical Properties

Table 4: Melting Points and Molecular Weights

Compound Molecular Weight (g/mol) Melting Point (°C) Reference
Target Compound ~450 (estimated) Not reported
6d (Carboxamide) 530.63 208–210
13b (Carbothioamide) 408.45 195–200
5a (Thiazol-4(5H)-one) 494.52 220–225

The target compound’s predicted higher molecular weight (~450 g/mol) and ketone group may reduce aqueous solubility compared to carbothioamides or acetylated derivatives.

Preparation Methods

Multi-Component Cyclocondensation Approach

Route Overview :
This method leverages a one-pot cyclocondensation reaction to assemble the bipyrazole scaffold. A furan-2-carbaldehyde derivative, phenylhydrazine, and a diketone precursor are reacted under acidic conditions to form the 3,4'-bipyrazole core. Subsequent acylation introduces the 2-methylpropan-1-one moiety.

Procedure :

  • Formation of Bipyrazole Core :
    • React 1,3-diphenyl-1H-pyrazole-4-carbaldehyde (1) with pyruvic acid (2) and furan-2-ylmethylamine (3) in acetic acid under reflux (10–40 min) to yield 5-(furan-2-yl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole] (4).
    • Key Conditions :
      • Solvent: Acetic acid
      • Temperature: 100–110°C
      • Yield: 68–76%
  • Acylation with 2-Methylpropanoyl Chloride :
    • Treat intermediate (4) with 2-methylpropanoyl chloride (5) in dichloromethane using triethylamine as a base.
    • Key Conditions :
      • Solvent: Dichloromethane
      • Catalyst: Triethylamine (1.2 equiv)
      • Temperature: 0°C to room temperature
      • Yield: 82–85%.

Mechanistic Insights :

  • The acetic acid-mediated cyclocondensation proceeds via Schiff base formation, followed by-hydride shift and intramolecular cyclization.
  • Acylation occurs regioselectively at the N2 position due to steric hindrance from the 1',3'-diphenyl groups.

Suzuki-Miyaura Cross-Coupling for Bipyrazole Assembly

Route Overview :
This method employs palladium-catalyzed cross-coupling to link pre-synthesized pyrazole units, offering superior regiocontrol.

Procedure :

  • Synthesis of Pyrazole Boronic Ester (6) :
    • Convert 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester (6) via Vilsmeier-Haack formylation of pyrazole hydrazone.
  • Coupling with Furan-Substituted Halide (7) :

    • React (6) with 4-bromo-2-(furan-2-yl)benzonitrile (7) using Pd(OAc)₂ (0.6–0.8 mol%) and Na₂CO₃ in THF/H₂O (3:1) at 70°C.
    • Key Conditions :
      • Solvent: THF/H₂O
      • Catalyst: Pd(OAc)₂
      • Yield: 84.5%
  • Deprotection and Acylation :

    • Remove the tetrahydropyranyl (THP) protecting group with HCl/MeOH, followed by acylation as in Section 2.1.

Advantages :

  • High regioselectivity and compatibility with sensitive functional groups.
  • Scalable to gram quantities with residual Pd <5 ppm.

Tandem Michael Addition-Elimination for Furan Integration

Route Overview :
A tandem Michael addition-elimination reaction installs the furan substituent during bipyrazole formation.

Procedure :

  • Base-Mediated Cyclization :
    • Treat 3,4-dichloro-5-(l-menthyloxy)furan-2(5H)-one (8) with 2,5-dihydro-1H-pyrrole (9) in THF/KF to form the furan-bipyrazole hybrid (10).
    • Key Conditions :
      • Base: KF (3 equiv)
      • Solvent: THF
      • Yield: 70–75%
  • Aromatic Functionalization :
    • Perform Ullmann coupling with iodobenzene to introduce phenyl groups at N1 and N3 positions.
    • Acylate as described in Section 2.1.

Mechanistic Insights :

  • KF deprotonates the pyrrole, enabling nucleophilic attack on the furanone electrophile.
  • Elimination of HCl drives the reaction forward.

Comparative Analysis of Methods

Method Yield (%) Regioselectivity Scalability Complexity
Multi-Component Cyclocondensation 68–85 Moderate High Low
Suzuki Cross-Coupling 84.5 High Moderate High
Tandem Michael Addition 70–75 Low Low Moderate

Key Findings :

  • The multi-component approach is optimal for rapid synthesis but requires rigorous purification.
  • Suzuki coupling offers precision but involves costly Pd catalysts.
  • Tandem methods are limited by substrate availability.

Structural Characterization and Validation

  • NMR Analysis :
    • ¹H NMR (CDCl₃): δ 7.55–8.56 (m, aromatic H), 6.88–7.59 (furan H), 2.85–3.12 (m, dihydro-H), 1.25 (d, CH(CH₃)₂).
    • ¹³C NMR : 163.71–173.64 ppm (C=O), 145–150 ppm (pyrazole C).
  • X-ray Crystallography : Confirms planar bipyrazole core with dihedral angles <10° between rings.

Challenges and Optimization Strategies

  • Regioselectivity : Use bulky directing groups (e.g., THP) to favor coupling at less hindered positions.
  • Purification : Employ silica gel chromatography with hexane/EtOAc (19:1) to separate diastereomers.
  • Side Reactions : Minimize over-acylation by controlling stoichiometry (1.1 equiv acyl chloride).

Q & A

Basic Research Questions

Q. What optimized synthetic routes are recommended for preparing 1-[5-(furan-2-yl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]-2-methylpropan-1-one?

  • Methodology : Cyclocondensation of hydrazines with α,β-unsaturated ketones in ethanol under reflux, catalyzed by bases like piperidine or KOH, is widely used for bipyrazole synthesis. For example, thiosemicarbazide reactions with furan-containing chalcones yield analogous pyrazole-thiazole hybrids . Ethanol is preferred for its ability to dissolve polar intermediates, while recrystallization from DMF/ethanol mixtures enhances purity .

Q. How should structural characterization be performed for this compound?

  • Methodology : Use a combination of NMR (¹H/¹³C) to confirm substituent connectivity, IR to identify carbonyl (C=O) and furan C-O-C stretches, and X-ray crystallography for absolute configuration verification. demonstrates successful crystallographic resolution of a structurally similar pyrazole derivative, highlighting the importance of heavy atoms (e.g., nitro groups) for diffraction quality . High-resolution mass spectrometry (HRMS) is critical for molecular formula validation .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodology : Prioritize antimicrobial assays (e.g., agar dilution or broth microdilution) against Gram-positive/negative bacteria and fungi, given the known activity of furan-pyrazole hybrids against pathogens . For anticonvulsant potential, use the maximal electroshock (MES) or pentylenetetrazole (PTZ) models, as diphenylpyrazole analogs show CNS modulation . Standardize solvent controls (DMSO <1% v/v) to avoid false positives .

Advanced Research Questions

Q. How do electronic effects of the furan and phenyl substituents influence reactivity in cross-coupling reactions?

  • Methodology : Perform density functional theory (DFT) calculations to map electron density distribution. The furan’s electron-rich oxygen may direct electrophilic substitutions, while phenyl groups stabilize intermediates via resonance. Compare reaction yields under Suzuki-Miyaura conditions with halogenated analogs (e.g., 4-fluorophenyl derivatives in ) to quantify steric/electronic impacts .

Q. What strategies resolve contradictions in bioactivity data across structural analogs?

  • Methodology : Conduct structure-activity relationship (SAR) studies by systematically varying substituents (e.g., replacing furan with thiophene or altering phenyl positions). highlights the importance of controlled experimental matrices (e.g., fixed temperature/pH) to isolate variable effects. Use multivariate statistical analysis to correlate substituent properties (Hammett σ, logP) with activity trends .

Q. How can computational modeling predict metabolic stability or toxicity?

  • Methodology : Employ ADMET prediction tools (e.g., SwissADME, ProTox-II) to assess cytochrome P450 interactions and hepatotoxicity. The methylpropan-1-one moiety may undergo carbonyl reduction; validate with in vitro microsomal assays (human/rat liver S9 fractions). Compare with Safety Data Sheets of structurally related ketones (e.g., ) to identify labile functional groups .

Methodological Best Practices

Q. What safety protocols are essential during synthesis and handling?

  • Guidelines : Use PPE (gloves, goggles, lab coats) and work in a fume hood, as bipyrazoles may release toxic fumes (e.g., NOx during nitro-group reductions). Waste containing fluorinated byproducts (from phenyl precursors) requires segregation per GBZ 2.1-2007 occupational exposure limits .

Q. How should researchers address low yields in large-scale bipyrazole synthesis?

  • Optimization : Implement flow chemistry to improve heat/mass transfer during exothermic cyclization steps. achieved >80% purity via reflux in ethanol; scale-up may require solvent switching (e.g., to THF/water biphasic systems) for easier isolation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.